An In-depth Technical Guide to 3-Bromo-4-methylaniline (CAS: 7745-91-7)
An In-depth Technical Guide to 3-Bromo-4-methylaniline (CAS: 7745-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-methylaniline, also known as 3-bromo-p-toluidine, is an important aromatic amine intermediate with the CAS number 7745-91-7. Its unique structural features, including a bromine substituent and a methyl group on the aniline (B41778) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 3-Bromo-4-methylaniline, with a particular focus on its relevance in pharmaceutical research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Bromo-4-methylaniline is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 7745-91-7 | [1] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [3] |
| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [2] |
| Melting Point | 27-30 °C | [2] |
| Boiling Point | 254-257 °C | [4] |
| Density | ~1.5 g/cm³ | [2] |
| Solubility | Insoluble in water. | [2] |
| Flash Point | 113 °C (closed cup) | [4] |
| InChIKey | GRXMMIBZRMKADT-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc(N)cc1Br | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Bromo-4-methylaniline. Below is a summary of its characteristic spectral data.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of 3-Bromo-4-methylaniline is expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons.[5]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of 3-Bromo-4-methylaniline will display distinct peaks for each unique carbon atom in the aromatic ring and the methyl group.[6]
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IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. Key absorptions for 3-Bromo-4-methylaniline include N-H stretching vibrations for the amine group and C-H stretching for the aromatic and methyl groups.[7]
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Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-Bromo-4-methylaniline will show a molecular ion peak corresponding to its molecular weight.[8]
Experimental Protocols
Synthesis of 3-Bromo-4-methylaniline
A common method for the synthesis of 3-Bromo-4-methylaniline involves the bromination of p-toluidine, followed by the reduction of the intermediate. A representative experimental protocol is described below.[9]
Experimental Workflow: Synthesis of 3-Bromo-4-methylaniline
Caption: A typical synthetic route to 3-Bromo-4-methylaniline.
Protocol:
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Acetylation of p-Toluidine: p-Toluidine is reacted with acetic anhydride (B1165640) to protect the amino group, forming p-acetotoluidide.[9] This step prevents unwanted side reactions during bromination.
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Bromination: The resulting p-acetotoluidide is then brominated using a solution of bromine in acetic acid. The acetyl group directs the bromine to the position ortho to the amino group.[9]
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Hydrolysis: The intermediate, 3-bromo-4-acetaminotoluene, is hydrolyzed using an acid (e.g., hydrochloric acid) followed by neutralization with a base (e.g., sodium hydroxide) to remove the acetyl protecting group and yield 3-Bromo-4-methylaniline.[9]
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Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.[9]
Determination of Melting Point
The melting point of 3-Bromo-4-methylaniline can be determined using a standard melting point apparatus.
Experimental Workflow: Melting Point Determination
Caption: Standard procedure for melting point determination.
Protocol:
-
A small, dry sample of 3-Bromo-4-methylaniline is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated gradually, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.
Applications in Drug Development
3-Bromo-4-methylaniline serves as a key starting material and intermediate in the synthesis of various pharmaceutically active compounds.
Synthesis of Tröger's Base Analogues
Tröger's bases are a class of chiral molecules with a rigid V-shaped structure, making them useful in molecular recognition and as chiral ligands in asymmetric synthesis. 3-Bromo-4-methylaniline can be used to synthesize halogenated Tröger's base analogues.[10]
Logical Relationship: Role in Tröger's Base Synthesis
Caption: Synthesis of Tröger's base analogues from 3-Bromo-4-methylaniline.
The synthesis involves the acid-catalyzed condensation of two equivalents of 3-Bromo-4-methylaniline with a methylene source, such as formaldehyde (B43269) or a precursor. The resulting dihalo-Tröger's base can be further functionalized for various applications in medicinal chemistry and materials science.[10]
Intermediate for Antineoplastic Agents
3-Bromo-4-methylaniline is listed as a pharmaceutical intermediate for antineoplastics, with a specific mention of Nolatrexed.[11] While the direct synthetic pathway from 3-Bromo-4-methylaniline to Nolatrexed is not explicitly detailed in the provided information, its role as a key building block in the synthesis of quinazoline-based structures, which are common in anticancer agents, is implied. The bromo and methyl substituents on the aniline ring provide handles for further chemical modifications to build the complex heterocyclic systems found in drugs like Nolatrexed.[12]
Safety and Handling
3-Bromo-4-methylaniline is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-Bromo-4-methylaniline is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its well-defined physicochemical properties and reactivity make it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory and in industrial processes.
References
- 1. 3-bromo-4-methylaniline [stenutz.eu]
- 2. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]
- 3. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 5. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum [chemicalbook.com]
- 7. 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Synthesis of 3-Bromo-4-aminotoluene - Chempedia - LookChem [lookchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. 7745-91-7|3-Bromo-4-methylaniline|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
